![molecular formula C29H29N3O5S B5146496 N-[3-(dibenzylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5146496.png)
N-[3-(dibenzylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(dibenzylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide, also known as DBA-NPHS, is a sulfonamide-based compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. DBA-NPHS has been shown to have significant potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
Mecanismo De Acción
N-[3-(dibenzylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide exerts its pharmacological effects by inhibiting the activity of PKC, a family of serine/threonine kinases that play a crucial role in various cellular processes. PKC is activated by various stimuli, including growth factors, hormones, and neurotransmitters, and regulates various downstream signaling pathways that control cell proliferation, differentiation, and survival. This compound binds to the catalytic domain of PKC and prevents its activation by blocking the access of ATP to the active site. This leads to the inhibition of downstream signaling pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various cellular and animal models. It has been shown to inhibit the proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells, by inducing cell cycle arrest and apoptosis. This compound has also been shown to have anti-inflammatory and anti-angiogenic properties, making it a potential therapeutic agent for the treatment of inflammatory diseases and cancer. In animal models, this compound has been shown to inhibit tumor growth and metastasis, reduce inflammation, and improve insulin sensitivity in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-(dibenzylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide is its high potency and specificity for PKC inhibition. It has been shown to be a more potent inhibitor of PKC than other sulfonamide-based compounds, such as H-7 and staurosporine. This compound also has a relatively low toxicity profile and has been shown to be well-tolerated in animal models. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can limit its use in some experimental settings.
Direcciones Futuras
There are several future directions for the use of N-[3-(dibenzylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide in scientific research. One potential application is in the development of novel cancer therapies that target PKC. This compound has been shown to have potent anti-cancer effects in various cellular and animal models, making it a promising candidate for further preclinical and clinical development. Another potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, where PKC has been implicated in disease pathogenesis. Finally, this compound may have potential as a tool for studying the role of PKC in various physiological and pathological processes, including cardiovascular diseases and diabetes.
Métodos De Síntesis
The synthesis of N-[3-(dibenzylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide involves the reaction of 4-nitro-N-phenylbenzenesulfonamide with dibenzylamine and 2-chloro-1,3-propanediol in the presence of a base catalyst. The reaction proceeds through nucleophilic substitution of the chloride group by the amino group, followed by the formation of a cyclic intermediate, which is then hydrolyzed to yield the final product. The synthesis of this compound is a relatively straightforward process and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
N-[3-(dibenzylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide has been extensively used in scientific research as a tool for studying the role of PKC in various cellular processes. It has been shown to inhibit the activity of PKC in a dose-dependent manner, leading to the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. This compound has also been shown to have anti-inflammatory and anti-angiogenic properties, making it a potential therapeutic agent for the treatment of inflammatory diseases and cancer.
Propiedades
IUPAC Name |
N-[3-(dibenzylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O5S/c33-28(22-30(20-24-10-4-1-5-11-24)21-25-12-6-2-7-13-25)23-31(26-14-8-3-9-15-26)38(36,37)29-18-16-27(17-19-29)32(34)35/h1-19,28,33H,20-23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSOPPPPRUZPPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

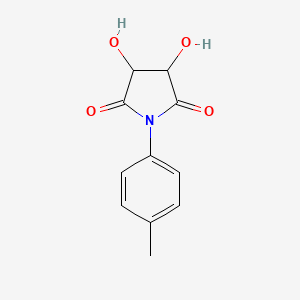
![diethyl [3-(2-fluorophenoxy)propyl]malonate](/img/structure/B5146425.png)
![N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5146426.png)
![1-(4-fluorophenyl)-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5146444.png)
![4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5146452.png)
![N-{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5146466.png)
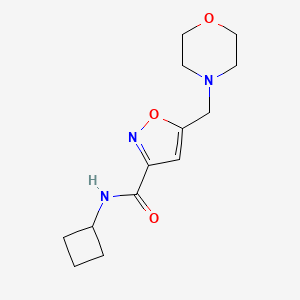
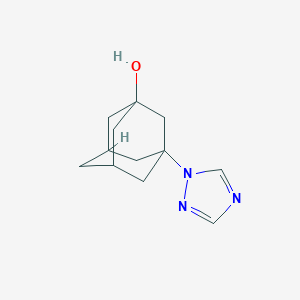
![3-bromo-N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5146477.png)
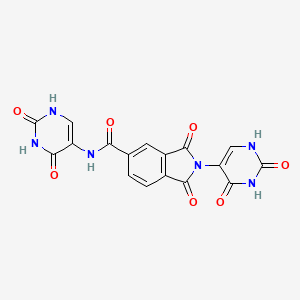
![2-amino-4-(2,4-difluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5146486.png)
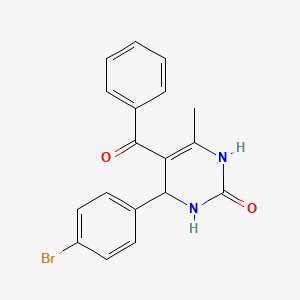

![1-ethyl-N-[4-(methylthio)phenyl]-4-piperidinamine](/img/structure/B5146508.png)